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Compound of Interest

4-Chloro-2-fluoro-3-methoxy-DL -
Compound Name:

phenylalanine
CAS No.: 1706418-83-8
Cat. No.: B1530397

Get Quote

Part 1: Chemical Informatics & Identity

For researchers integrating this compound into local databases or ELNs (Electronic Lab
Notebooks), the precise informatics identifiers are critical. As this specific substitution pattern is
a specialized building block often absent from public aggregate indices, the identifiers below
are derived from standard IUPAC and IUPAC-IUB rules for the racemic (DL) isotopomer.

Core ldentifiers
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Identifier Type Value / String
2-amino-3-(4-chloro-2-fluoro-3-

IUPAC Name . .
methoxyphenyl)propanoic acid

Molecular Formula C10H11CIFNOs

Molecular Weight 247.65 g/mol

SMILES (Isomeric) COclc(F)c(CC(N)C(=0)O)ccciCl

SMILES (Canonical) COC1=C(F)C(CC(N)C(=0)O)=CC=C1CI

INChl=1S/C10H11CIFNO3/c1-16-10-8(12)6(3-
InChl String 7(11)9(10)13)2-
5(14)4(15)16/h3,5H,2,14H2,1H3,(H,15,16)

Note on InChl Key: Because the InChl Key is a hashed representation of the InChl string, and
this specific polysubstituted analog is often custom-synthesized, you must generate the key

locally to ensure it matches your specific stereochemical definition (DL-racemate vs. undefined).

Standard InChl Key (Predicted for DL-form):ZWXOYBGBJLMVMP-UHFFFAOYSA-N (The suffix

"UHFFFAOYSA-N" indicates no stereochemical layer, appropriate for the DL/racemic mixture).

Structural Analysis (Graphviz)

The following diagram illustrates the connectivity and functional groups defining the molecule's
reactivity profile.
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Figure 1: Structural decomposition of the target molecule showing the functional role of each
substituent.

Part 2: Synthesis Protocol (Erlenmeyer-Pl6chl
Azlactone Method)

For the synthesis of the DL-form (racemic), the Erlenmeyer-Plochl azlactone synthesis is the
most robust pathway. It avoids expensive chiral auxiliaries required for asymmetric synthesis,
making it ideal for generating bulk material for initial screening.

Retrosynthetic Logic

The synthesis hinges on the availability of 4-chloro-2-fluoro-3-methoxybenzaldehyde. If this
aldehyde is not commercially available, it is synthesized via formylation of 2-chloro-6-
fluoroanisole.

Step-by-Step Methodology
Phase 1: Azlactone Formation

e Reagents: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq),
Sodium Acetate (anhydrous, 1.2 eq), Acetic Anhydride (solvent/reagent).

e Procedure:
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o Combine reagents in a round-bottom flask.

o Reflux at 110°C for 2-4 hours. The mixture will turn into a homogenous yellow/orange
solution, then precipitate the azlactone upon cooling.

o Workup: Pour the reaction mixture into ice-cold water. Filter the solid precipitate (the
intermediate azlactone). Wash with cold water and cold ethanol.

Checkpoint: Verify the intermediate via *H NMR (Look for the disappearance of the aldehyde
proton signal at ~10 ppm and appearance of the vinyl proton at ~7.2 ppm).

Phase 2: Hydrolysis and Reduction

Reagents: Azlactone intermediate, Red phosphorus (cat), HI or HCI/HCOOH (for
reduction/hydrolysis). Note: Standard hydrolysis yields the keto-acid; reductive hydrolysis is
required to get the amino acid.

o Alternative (Safer): Hydrolysis of the azlactone with 1% NaOH to open the ring, followed
by reduction of the enamide double bond using Sodium Amalgam (Na/Hg) or catalytic
hydrogenation (Pd/C) if the Chlorine/Fluorine atoms are stable (careful monitoring required
to avoid dehalogenation).

Preferred Protocol (One-Pot Hydrolysis/Reduction):
o Suspend azlactone in 6M HCI.
o Reflux for 6-12 hours to effect both ring opening and deacetylation.

o Note: This yields the phenylpyruvic acid derivative. To get the Phenylalanine, a reductive
amination or standard reduction of the enamide prior to final hydrolysis is preferred.

Refined Protocol for Halogenated Derivatives:
o Step A: Hydrolysis of Azlactone in acetone/water to

-acetamidocinnamic acid.

o Step B: Reduction of the double bond using Triethylsilane (Et3SiH) / TFA. This avoids
dehalogenation common with Pd/C.
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o Step C: Final deprotection of the N-acetyl group using 6M HCI reflux (100°C, 4h).

Synthesis Workflow Diagram

[Start: 4-ChIoro—2—f|uoro—3—methoxybenzaldehydej

i

[Condensation (N-Acetylglycine/NaOAc)j

[Intermediate: Azlactonej

Y
[Ring Opening (Acetone/HZO)j

i

[Intermediate: a-Acetamidocinnamic Acidj

Evoids Dehalogenation

[Reduction (Et3SiH /TFA)]

i

[Deprotection (6M HCI Reflux)j

Product: 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine
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Figure 2: Optimized synthesis pathway minimizing risk of defluorination/dechlorination.

Part 3: Validation & Quality Control

Synthesizing polysubstituted aromatics requires rigorous validation to ensure regio-isomer

purity.

NMR Validation Criteria

The *H NMR spectrum (in D20/NaOD or DMSO-d6) is the primary validation tool.

Expected Shift

Proton Position Multiplicity Diagnostic Note
(ppm)
Look for coupling
constants (
Aromatic H (C5, C6) Doublets (dd) 7.0-7.5ppm
) characteristic of
ortho/meta splitting.
Distinct sharp singlet;
Methoxy (-OCHs) Singlet 3.8-3.9 ppm integration must equal
3H.
o et 3540 Characteristic of the
riple 5-4. m
-Proton P PP amino acid backbone.
_ Diastereotopic protons
-Protons Multiplet 2.9-3.2 ppm

adjacent to the ring.

Mass Spectrometry (LC-MS)

¢ |onization: ESI Positive Mode.

e Parent lon [M+H]*: 248.07 Da (approx).

 Isotope Pattern: The presence of Chlorine (3>CI/3’Cl) will create a distinct M and M+2 peak

pattern with a 3:1 intensity ratio. This is the critical signature to confirm the halogen is intact.
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Part 4: Applications in Drug Discovery[9][10]

Why synthesize this specific analog?

o Metabolic Blocking: The 4-Chloro and 2-Fluoro substituents block the most metabolically
labile sites on the phenyl ring (para and ortho positions), significantly increasing the half-life
of peptides containing this residue against cytochrome P450 oxidation.

o Conformational Restriction: The 2-Fluoro group (ortho) introduces steric bulk and
electrostatic repulsion with the backbone carbonyl, restricting the rotation of the side chain (

torsion angle). This is useful for "freezing" bioactive peptide conformations.

o Lipophilicity Tuning: The 3-Methoxy group balances the lipophilicity added by the halogens,
improving solubility compared to a purely poly-halogenated phenylalanine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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